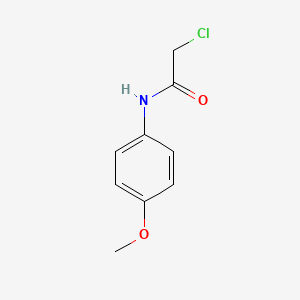

2-Chloro-N-(4-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUUKMWWYRMCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176847 | |

| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22303-36-2 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22303-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Acetanisidide, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022303362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-acetanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22303-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-N-(4-methoxyphenyl)acetamide synthesis and crystallization

An In-Depth Technical Guide to the Synthesis and Crystallization of 2-Chloro-N-(4-methoxyphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and crystallization of this compound, a significant intermediate in the development of medicinal, agrochemical, and pharmaceutical compounds.[1] The document details the underlying chemical principles, a robust, step-by-step synthesis protocol, and an effective crystallization method for obtaining a high-purity product. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the preparation of N-arylacetamides.

Introduction: The Significance of N-Arylacetamides

Amides are fundamental functional groups in organic synthesis and are particularly crucial in the life sciences.[1] Within this class, N-arylacetamides serve as key building blocks for a wide array of biologically active molecules.[1] this compound, the subject of this guide, is a valuable intermediate due to the presence of a reactive chloroacetyl group and a methoxy-substituted phenyl ring, features that allow for further chemical modification. Its synthesis is a classic example of nucleophilic acyl substitution, providing a foundational case study for amide bond formation.

The Synthetic Pathway: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved through the Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3] In this specific application, p-anisidine (4-methoxyaniline) acts as the nucleophilic amine, and chloroacetyl chloride serves as the acylating agent.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The core steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.[3][5]

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, leading to the expulsion of a chloride ion as the leaving group.

-

Deprotonation: A base, in this case, sodium acetate, neutralizes the hydrochloric acid byproduct formed during the reaction.[6] This is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6]

The overall reaction is illustrated below:

Figure 1: General reaction scheme for the synthesis of this compound.

Caption: Reaction workflow for the synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from established and verified laboratory procedures.[1][7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| 4-Methoxyaniline (p-Anisidine) | 123.15 | 5.79 g | 0.047 | Toxic, handle with care.[8] |

| Chloroacetyl Chloride | 112.94 | 5.31 g (3.7 mL) | 0.047 | Corrosive and toxic.[9][10] |

| Glacial Acetic Acid | 60.05 | 40 mL | - | Solvent. |

| Sodium Acetate | 82.03 | 3.85 g | 0.047 | Base. |

| Deionized Water | 18.02 | As needed | - | For washing. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reactant Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a 100 mL round-bottom flask.[1]

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Addition of Acyl Chloride: While stirring, add chloroacetyl chloride (0.047 mol) dropwise to the cooled solution.[1] Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Precipitation: Add a solution of sodium acetate (35 mL) to the reaction mixture.[1] A solid precipitate should appear.

-

Isolation: Continue stirring for another 30 minutes to ensure complete precipitation.[1] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid with cold water to remove any remaining salts and acetic acid.[7]

-

Drying: Dry the product, for instance, in a desiccator. The expected yield is approximately 80%.[1]

Crystallization: Purification of the Product

Crystallization is a critical step to purify the crude product by removing impurities. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. Ethanol is an effective solvent for the recrystallization of this compound.[1][7]

Crystallization Workflow

Caption: Step-by-step crystallization workflow.

Step-by-Step Crystallization Protocol

-

Solvent Selection: Place the crude this compound in a clean Erlenmeyer flask.

-

Dissolution: Add a minimal amount of hot ethanol to the flask while heating gently (e.g., on a hot plate) and swirling, until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. For maximum yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove all traces of the solvent. The final product should be colorless crystals.[7]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

| Property | Expected Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [11] |

| Molar Mass | 199.63 g/mol | [11] |

| Appearance | Colorless crystals | [7] |

| Melting Point | 125.5-127.2 °C (398.6–400.3 K) | [1] |

| FT-IR (cm⁻¹) | ~3292 (N-H), ~1660 (C=O), ~827 (C-Cl) | [1][7] |

| ¹H NMR (DMSO-d₆) δ (ppm) | ~10.23 (s, 1H, NH), ~7.5-6.93 (m, 4H, Ar-H), ~4.24 (s, 2H, CH₂), ~3.74 (s, 3H, OCH₃) | [7] |

| ¹³C NMR (DMSO-d₆) δ (ppm) | ~164.13 (C=O), ~155.51 (C-O), ~131.53 (C-N), ~120.92-113.92 (Ar-C), ~55.23 (OCH₃), ~43.48 (CH₂) | [7] |

Safety and Handling

-

p-Anisidine: This compound is toxic and a suspected carcinogen.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[9][10] It is a lachrymator and causes severe burns.[9] All manipulations should be performed in a fume hood, and appropriate PPE is mandatory.

-

General Precautions: The synthesis should be carried out by trained personnel in a laboratory setting with access to safety showers and eyewash stations.

Conclusion

The synthesis and crystallization of this compound is a well-established and reproducible process. By understanding the underlying Schotten-Baumann reaction mechanism and adhering to the detailed protocols for synthesis and purification, researchers can reliably obtain a high-purity product. This guide provides the necessary technical details and safety considerations to empower scientists in their pursuit of novel chemical entities for pharmaceutical and other applications.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. byjus.com [byjus.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. p-Anisidine - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. kscl.co.in [kscl.co.in]

- 11. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(4-methoxyphenyl)acetamide is a member of the N-arylacetamide class of organic compounds, which are recognized as significant intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical products.[1][2] The presence of a reactive chloroacetyl group and a methoxy-substituted phenyl ring imparts a unique combination of chemical reactivity and structural characteristics, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, structural features, and analytical characterization.

Chemical Identity and Molecular Structure

This compound is systematically named and can be identified by several key descriptors.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 22303-36-2[3] |

| Molecular Formula | C₉H₁₀ClNO₂[3] |

| Molecular Weight | 199.63 g/mol [3] |

| InChI | InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)[3] |

| InChIKey | RLUUKMWWYRMCPY-UHFFFAOYSA-N[3] |

| SMILES | COC1=CC=C(C=C1)NC(=O)CCl[3] |

| Synonyms | 2-Chloro-p-acetanisidide, N-(Chloroacetyl)-p-anisidide, N-(4-Anisyl)chloroacetamide[3] |

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise details of its three-dimensional arrangement.[1][4]

Caption: 2D structure of this compound.

Crystallographic Data

The crystal structure reveals that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane by approximately 28.87°.[1][4] The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯O, and C—H⋯Cl interactions, which form a three-dimensional supramolecular architecture.[1][4] Hirshfeld surface analysis indicates that C⋯H/H⋯C interactions are the most significant contributors to the overall intermolecular contacts (33.4%).[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | 125.45–127.15 °C (398.6–400.3 K) | [4][5] |

| Boiling Point (Predicted) | 378.5 ± 27.0 °C | [6] |

| pKa (Predicted) | 12.31 ± 0.70 | [7] |

| LogP (Computed) | 1.7 | [3] |

Solubility:

Qualitative assessments indicate that this compound exhibits low solubility in water and higher solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[4] Quantitative solubility data in common laboratory solvents is not extensively reported in the literature. The solubility is expected to be influenced by factors such as temperature and the pH of the medium.[4]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound involves the acylation of 4-methoxyaniline with chloroacetyl chloride.[1]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound [1]

-

Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a suitable reaction vessel.

-

Cooling: Place the reaction vessel in an ice bath to cool the solution.

-

Acylation: Add chloroacetyl chloride (0.047 mol) portion-wise to the cooled solution under constant stirring. The addition should be controlled to manage the exothermic reaction.

-

Precipitation: After the addition is complete, add a solution of sodium acetate (35 mL) to the reaction mixture.

-

Stirring: Stir the mixture at room temperature for approximately 30 minutes, during which a solid precipitate will form.

-

Isolation: Filter the resulting solid and wash it with cold water to remove any remaining salts and impurities.

-

Purification: Dry the crude product and recrystallize it from ethanol to obtain colorless crystals of this compound. A typical yield for this reaction is around 80%.[4]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the presence of a labile chlorine atom. The chloroacetamide moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be displaced by a variety of nucleophiles. This reactivity makes it a valuable precursor for the synthesis of more complex molecules and heterocyclic systems.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR (DMSO-d₆) | δ (ppm): 10.23 (s, 1H, NH), 7.50-6.93 (m, 4H, Ar-H), 4.24 (s, 2H, CH₂), 3.74 (s, 3H, OCH₃)[5] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 164.13 (C=O), 155.51 (C-O), 131.53 (C-N), 120.92-113.92 (Ar-C), 55.23 (OCH₃), 43.48 (CH₂)[5] |

| FT-IR (ATR, cm⁻¹) | ν: 3292 (N-H stretch), 3073 (C-H aromatic stretch), 2959 (C-H aliphatic stretch), 1660 (C=O stretch, Amide I), 1029 (N-C stretch), 827 (C-Cl stretch)[5] |

| Mass Spectrometry (ESI-MS) | m/z: Calculated for C₉H₁₀ClNO₂: 199.04; Found: 199.0105 [M]⁺. The presence of a chlorine atom results in a characteristic isotopic pattern with a peak at M+2.[5] |

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9][10]

First Aid Measures: [8][10][11]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

-

Skin Contact: In case of contact, wash the affected area thoroughly with soap and water.

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. The information presented, from its molecular structure and synthesis to its analytical characterization and safety precautions, is intended to serve as a valuable resource for researchers and professionals in the field. While a considerable amount of data is available, further experimental investigation into its quantitative solubility in various solvents, experimental LogP, and detailed stability profile would provide a more complete understanding of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | CID 41647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 22303-36-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aaronchem.com [aaronchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

molecular structure and crystal packing of 2-Chloro-N-(4-methoxyphenyl)acetamide

An In-Depth Technical Guide to the Molecular Structure and Crystal Packing of 2-Chloro-N-(4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Supramolecular Architecture of a Bio-significant Scaffold

N-arylacetamides are a cornerstone in the synthesis of a vast array of medicinal, agrochemical, and pharmaceutical compounds.[1][2] Their chemical versatility and biological relevance make a thorough understanding of their solid-state structure paramount for predicting and tuning their physicochemical properties. This guide provides a comprehensive analysis of the molecular and supramolecular architecture of this compound (C₉H₁₀ClNO₂), a molecule of significant interest. By delving into its crystal structure, we gain critical insights into the non-covalent interactions that govern its packing, which in turn influence properties such as solubility, stability, and bioavailability. This document serves as a technical resource, elucidating the causal relationships between molecular conformation, intermolecular forces, and the resulting three-dimensional crystal lattice.

Part 1: Molecular Conformation and Geometry

The molecular structure of this compound reveals a nuanced interplay of steric and electronic effects that dictate its overall conformation.[1][2][3]

Planarity and Torsional Strain

The molecule exhibits a distinct conformational preference. The methoxy group lies nearly coplanar with the phenyl ring, as evidenced by the C7—C6—O2—C9 torsion angle of approximately -174.61°.[1][2] This planarity suggests significant resonance stabilization between the methoxy group's lone pair and the aromatic system.

In stark contrast, the acetamido group is considerably twisted out of the phenyl ring's plane, with a dihedral angle of about 28.87°.[1][2][3] This deviation from planarity is a critical structural feature, likely arising from steric hindrance between the chloroacetyl group and the aromatic ring. The nitrogen atom of the amide group (N1) maintains a planar sp² hybridization, with the sum of the angles around it being 360.0°.[1][2]

The conformation about the C1-C2 bond is described as a +synclinal (+gauche) conformation, with a Cl1—C1—C2—O1 torsion angle of 52.89°.[2]

Part 2: The Supramolecular Symphony: Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is a masterclass in the cooperative nature of non-covalent interactions, resulting in a stable, three-dimensional lattice.[1][3] The key interactions are detailed below.

Hydrogen Bonding Network

A robust network of hydrogen bonds forms the primary scaffolding of the crystal structure.

-

N—H⋯O Hydrogen Bonds: These are the most prominent interactions, where the amide hydrogen (N1—H1) forms a hydrogen bond with the carbonyl oxygen (O1) of an adjacent molecule.[1][2] These interactions link the molecules into helical chains that propagate along the crystallographic 2₁ axes.[1][2]

-

C—H⋯O Hydrogen Bonds: Weaker C—H⋯O interactions further stabilize the structure. Specifically, a hydrogen atom on the chloroacetyl group (C1—H1A) interacts with the methoxy oxygen (O2) of a neighboring molecule, linking the aforementioned helical chains to form layers parallel to the ab plane.[1][2]

-

C—H⋯Cl Hydrogen Bonds: These interactions play a crucial role in connecting the layers of molecules. A hydrogen atom on the phenyl ring (C4—H4) forms a weak hydrogen bond with the chlorine atom (Cl1) of an adjacent molecule, thus extending the structure into three dimensions.[1][2]

C—H⋯π Interactions

Further contributing to the three-dimensional assembly are C—H⋯π(ring) interactions.[1][3] Specifically, a hydrogen atom from a methoxy group (C9—H9B) interacts with the π-system of the phenyl ring of a neighboring molecule.[1][2]

Absence of π–π Stacking

It is noteworthy that despite the presence of aromatic rings, there are no significant π–π stacking interactions observed in the crystal structure. The shortest distance between parallel phenyl rings is 5.1075 Å, which is too great for effective π–π stacking.[1][2]

Hirshfeld Surface Analysis: A Quantitative View of Intermolecular Contacts

Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular interactions. The major contributors to the crystal packing are:

This analysis underscores the predominance of hydrogen-based contacts in stabilizing the crystal lattice.

Part 3: Experimental and Crystallographic Data

The structural elucidation of this compound was achieved through single-crystal X-ray diffraction.

Synthesis and Crystallization Protocol

The synthesis of the title compound is achieved through the reaction of 4-methoxyaniline with chloroacetyl chloride in acetic acid, followed by precipitation and recrystallization from ethanol.[1][2]

Step-by-Step Synthesis:

-

Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in an ice bath.

-

Add chloroacetyl chloride (0.047 mol) portionwise while stirring.

-

After the reaction, add a 35 mL solution of sodium acetate. A solid precipitate will form after approximately 30 minutes of stirring at room temperature.

-

Filter the resulting solid and wash it with cold water.

-

Dry the solid and recrystallize it from ethanol to obtain colorless crystals of this compound.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3149 (13) |

| b (Å) | 10.0120 (12) |

| c (Å) | 8.9860 (18) |

| β (°) | 99.60 (3) |

| Volume (ų) | 842.7 (3) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Note: Specific crystallographic parameters such as R-factor are detailed in the primary literature.[4]

Part 4: Visualizing the Structural Landscape

Experimental Workflow for Structural Elucidation

Caption: Workflow for the synthesis and structural analysis of this compound.

Key Intermolecular Interactions in the Crystal Packing

Caption: Diagram of the key intermolecular interactions in the crystal packing of the title compound.

Conclusion

The solid-state architecture of this compound is defined by a twisted molecular conformation and a sophisticated three-dimensional network of N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯π interactions. This detailed structural understanding is fundamental for drug development professionals and researchers, as it provides a rational basis for modulating the solid-state properties of this important class of compounds. The insights presented herein are crucial for formulation science, polymorphism screening, and the rational design of new N-arylacetamide derivatives with tailored properties.

References

Spectroscopic Fingerprinting of 2-Chloro-N-(4-methoxyphenyl)acetamide: A Guide for Researchers

An In-depth Technical Guide for the Structural Elucidation of a Key Synthetic Intermediate

Introduction

2-Chloro-N-(4-methoxyphenyl)acetamide is a versatile bifunctional molecule of significant interest in organic synthesis. It serves as a crucial building block for the preparation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Key Features

The molecular structure of this compound, with the chemical formula C₉H₁₀ClNO₂, consists of a central acetamide linkage connecting a chloroacetyl group to a 4-methoxyphenyl (or p-anisidine) moiety.[3] This arrangement of functional groups gives rise to a unique spectroscopic signature that can be definitively identified through a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, reveals key chemical shifts and coupling patterns that are diagnostic of the compound's structure.[1][4][5]

A singlet at approximately 10.23 ppm is attributed to the amide proton (N-H).[1][4][5] The aromatic protons on the 4-methoxyphenyl ring typically appear as a multiplet between 6.93 and 7.5 ppm, integrating to four protons.[1][4][5] A sharp singlet corresponding to the two protons of the chloromethyl group (Cl-CH₂) is observed around 4.24 ppm.[1][4][5] Finally, the three protons of the methoxy group (O-CH₃) give rise to a singlet at approximately 3.74 ppm.[1][4][5]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | ~10.23 | Singlet | 1H |

| Aromatic (Ar-H) | ~6.93-7.5 | Multiplet | 4H |

| Chloromethyl (Cl-CH₂) | ~4.24 | Singlet | 2H |

| Methoxy (O-CH₃) | ~3.74 | Singlet | 3H |

Table 1: Summary of ¹H NMR data for this compound in DMSO-d₆.[1][4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the amide group is typically the most deshielded, appearing at approximately 164.13 ppm.[1][4][5] The aromatic carbons of the 4-methoxyphenyl ring resonate in the region of 113.92-155.51 ppm, with the carbon attached to the oxygen of the methoxy group (C-O) appearing at the lower field end of this range (~155.51 ppm) and the carbon attached to the nitrogen (C-N) at around 131.53 ppm.[1][4][5] The carbon of the methoxy group (O-CH₃) gives a signal at approximately 55.23 ppm, while the chloromethyl carbon (Cl-CH₂) is observed at around 43.48 ppm.[1][4][5]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~164.13 |

| Aromatic (C-O) | ~155.51 |

| Aromatic (C-N) | ~131.53 |

| Aromatic (C-H) | ~113.92-120.92 |

| Methoxy (O-CH₃) | ~55.23 |

| Chloromethyl (Cl-CH₂) | ~43.48 |

Table 2: Summary of ¹³C NMR data for this compound in DMSO-d₆.[1][4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and other key functionalities.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is observed around 3292 cm⁻¹.[1][4][5] The C=O stretching vibration of the amide group (Amide I band) gives rise to a strong, sharp peak at approximately 1660 cm⁻¹.[1][4][5] The aromatic C-H stretching vibrations are typically seen around 3073 cm⁻¹, while the aliphatic C-H stretching of the chloromethyl and methoxy groups appears around 2959 cm⁻¹.[1][4][5] The C-N stretching of the amide is observed at approximately 1029 cm⁻¹, and the C-Cl stretching vibration is found around 827 cm⁻¹.[1][4][5]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3292 |

| C-H Stretch (Aromatic) | ~3073 |

| C-H Stretch (Aliphatic) | ~2959 |

| C=O Stretch (Amide I) | ~1660 |

| N-C Stretch (Amide) | ~1029 |

| C-Cl Stretch | ~827 |

Table 3: Key IR absorption bands for this compound.[1][4][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight, confirming the elemental composition. The calculated monoisotopic mass for C₉H₁₀ClNO₂ is 199.0399, and the experimentally observed value is typically very close to this, for example, 199.0105.[1][4][5] The mass spectrum will also exhibit a characteristic isotopic pattern for a chlorine-containing compound, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-methoxyaniline with chloroacetyl chloride.[1][6]

Materials:

-

4-methoxyaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate solution

-

Ethanol

Procedure:

-

Dissolve 4-methoxyaniline (0.047 mol) in 40 mL of glacial acetic acid in an ice bath.

-

Add chloroacetyl chloride (0.047 mol) portion-wise to the stirred solution.

-

After the addition is complete, add 35 mL of sodium acetate solution.

-

Continue stirring at room temperature for 30 minutes, during which a solid precipitate will form.

-

Filter the resulting solid and wash it with cold water.

-

Dry the solid and recrystallize it from ethanol to obtain colorless crystals of this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃.

-

Tetramethylsilane (TMS) is used as an internal standard.

IR Spectroscopy:

-

IR spectra can be obtained using an FTIR spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry:

-

High-resolution mass spectra are typically acquired using an ESI-TOF or a similar high-resolution mass analyzer.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The detailed spectroscopic data and protocols presented in this guide serve as a reliable reference for researchers, ensuring the accurate identification and quality control of this important synthetic intermediate. Adherence to these analytical methodologies is crucial for maintaining scientific integrity and achieving reproducible results in synthetic chemistry and drug development.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 2-Chloro-N-(4-methoxyphenyl)acetamide and Its Derivatives

Abstract

The acetamide scaffold represents a cornerstone in medicinal chemistry, serving as a fundamental structural motif in a multitude of biologically active compounds. Within this broad class, 2-Chloro-N-(4-methoxyphenyl)acetamide and its derivatives have emerged as a focal point of research, demonstrating a remarkable spectrum of activities ranging from antimicrobial and antifungal to anticancer effects. This technical guide provides an in-depth analysis of the synthesis, biological properties, and mechanisms of action associated with these compounds. We will explore their efficacy against drug-resistant pathogens, their cytotoxic potential against various cancer cell lines, and prospective anti-inflammatory applications. This document synthesizes current research to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Versatility of the Acetamide Scaffold

Amides, and particularly N-arylacetamides, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their structural and electronic properties allow for diverse intermolecular interactions, making them ideal candidates for targeting a wide array of biological macromolecules. The compound this compound, a specific N-arylacetamide, combines several key features: a reactive chloroacetyl group, a central amide linkage, and a methoxy-substituted phenyl ring. This combination gives rise to a versatile molecule with significant therapeutic potential. The presence of the α-chloro group, in particular, has been shown to be crucial for enhancing the biological activity of many acetamide derivatives, a theme that will be explored throughout this guide.[2]

Synthesis and Characterization

The synthesis of the parent compound, this compound, is a straightforward and efficient process, typically achieved through the acylation of 4-methoxyaniline.

General Synthetic Pathway

The most common route involves the reaction of 4-methoxyaniline with chloroacetyl chloride in a suitable solvent like acetic acid or acetone.[1][3] A base, such as sodium acetate or triethylamine, is often used to neutralize the hydrogen chloride gas formed during the reaction.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

N-Arylacetamides: A Versatile Scaffold for Modern Therapeutics

An In-depth Technical Guide for Drug Development Professionals

Abstract

The N-arylacetamide moiety is a cornerstone in medicinal chemistry, distinguished by its remarkable versatility and presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the therapeutic potential of N-arylacetamides, moving beyond a simple catalog of applications to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and critical experimental methodologies that drive their development. We will examine their established and emerging roles as analgesics, anti-inflammatory agents, anticonvulsants, and anticancer therapeutics, offering field-proven insights and detailed protocols to empower researchers in their quest for novel drug candidates. This document is structured to serve as a practical and authoritative resource for scientists navigating the complexities of drug discovery with this privileged scaffold.

The N-Arylacetamide Scaffold: A Foundation for Diverse Bioactivity

The structural simplicity of the N-arylacetamide core—an acetamide group linked to an aryl ring—belies its profound chemical and biological significance. This arrangement provides an ideal balance of rigidity and flexibility, with the amide bond acting as a stable, planar hydrogen-bond donor/acceptor unit and the aryl ring offering a large surface for van der Waals interactions and a platform for diverse chemical modifications. These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties, allowing for the optimization of potency, selectivity, and metabolic stability.[1] The journey from a simple chemical entity to a targeted therapeutic is one of iterative design, synthesis, and testing, a workflow elegantly suited to the chemical tractability of the N-arylacetamide scaffold.

Caption: Iterative workflow for N-arylacetamide drug discovery.

Analgesic and Anti-inflammatory Applications

The management of pain and inflammation remains a significant clinical challenge, and N-arylacetamides have emerged as a promising class of non-opioid analgesics. Their mechanisms often involve the modulation of key pathways in the inflammatory cascade and nociceptive signaling.

Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) Inhibition

A primary mechanism for the analgesic and anti-inflammatory effects of certain N-arylacetamides is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which then enhances the activation of cannabinoid receptors (CB1 and CB2).[3] This leads to a hypoalgesic phenotype without the significant psychoactive side effects associated with direct CB1 agonists.[2][3] The development of potent and selective FAAH inhibitors is a major goal in pain management.[2][4]

Caption: FAAH inhibition by N-arylacetamides boosts anandamide levels.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) Model

To assess the anti-arthritic and anti-inflammatory potential of novel N-arylacetamide derivatives, the AIA model in rats is a robust and widely accepted preclinical assay.[5]

Objective: To evaluate the efficacy of a test N-arylacetamide in reducing inflammation and arthritic symptoms.

Methodology:

-

Induction of Arthritis: Adult female Sprague-Dawley rats are injected intradermally at the base of the tail with 0.1 mL of Freund's Complete Adjuvant.

-

Grouping and Treatment: Animals are randomly assigned to groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (e.g., 5 and 10 mg/kg). Treatment (oral or i.p.) begins on the day of adjuvant injection and continues for a specified period (e.g., 21 days).

-

Monitoring Paw Edema: The volume of the hind paws is measured using a plethysmometer at regular intervals (e.g., days 0, 7, 14, 21) to quantify inflammation.

-

Body Weight Measurement: Animals are weighed regularly as a general indicator of health and systemic inflammation.[5]

-

Biomarker Analysis: At the end of the study, blood is collected. Serum is used to quantify levels of pro-inflammatory cytokines such as TNF-α and IL-1β via ELISA.[5]

-

Oxidative Stress Markers: Plasma or tissue homogenates can be used to measure markers of oxidative stress like nitric oxide and glutathione levels.[5]

Self-Validation and Expected Outcomes:

-

Vehicle Control: Should exhibit a significant increase in paw volume and elevated cytokine levels.

-

Positive Control: Should significantly attenuate the increase in paw volume and reduce cytokine levels compared to the vehicle control.

-

Test Compound: An effective compound will demonstrate a dose-dependent reduction in paw edema and serum TNF-α/IL-1β levels, validating its anti-inflammatory properties.[5]

| Compound | Dose (mg/kg) | Paw Edema Reduction (%) | TNF-α Reduction (%) |

| Vehicle | - | 0 | 0 |

| Indomethacin | 5 | 55 ± 5 | 60 ± 6 |

| N-(2-hydroxyphenyl) acetamide[5] | 5 | 35 ± 4 | 40 ± 5 |

| N-(2-hydroxyphenyl) acetamide[5] | 10 | 50 ± 6 | 52 ± 7 |

Anticonvulsant Activity

N-arylacetamide derivatives represent a fertile ground for the discovery of novel anticonvulsant agents for the treatment of epilepsy.[6][7] Structure-activity relationship studies have shown that modifications to both the aryl ring and the acetamide nitrogen can profoundly influence efficacy and neurotoxicity.[8][9]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

A key mechanism for many anticonvulsant drugs is the modulation of neuronal voltage-gated sodium channels (VGSCs).[7] By binding to the channel, these drugs stabilize its inactive state, thereby reducing the repetitive firing of neurons that characterizes seizure activity. This action is use-dependent, meaning the drugs have a higher affinity for channels that are frequently opening and closing, as occurs during a seizure.

Caption: N-arylacetamides can block seizures by stabilizing VGSCs.

Experimental Protocol: Anticonvulsant Screening

The initial identification of anticonvulsant activity is typically performed using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice, as established by the Anticonvulsant Screening Program.[8]

Objective: To assess the anticonvulsant efficacy and neurotoxicity of a test compound.

Methodology:

-

Animal Preparation: Male Swiss mice are administered the test compound intraperitoneally (i.p.).

-

Maximal Electroshock (MES) Test:

-

At a predetermined time after drug administration (e.g., 30 min, 4 h), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s).[6]

-

The endpoint is the abolition of the hind limb tonic extensor component of the seizure. Protection is defined as the absence of this response.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

-

The endpoint is the failure to observe a 5-second episode of clonic spasms within a 30-minute observation period.

-

-

Neurotoxicity (Rotorod Test):

-

Mice are placed on a rotating rod (e.g., 6 rpm). Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period.[8]

-

-

Data Analysis: The median effective dose (ED₅₀) for protection in the MES/scPTZ tests and the median toxic dose (TD₅₀) from the rotorod test are calculated. The Protective Index (PI = TD₅₀/ED₅₀) is determined as a measure of the drug's therapeutic window.[8] A higher PI is desirable.

| Compound ID[8] | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotorod TD₅₀ (mg/kg) | Protective Index (PI) |

| 5d | 28.6 | >100 | 315.2 | >11.0 |

| 5j | 9.2 | >100 | 421.6 | 45.8 |

| 5t | 35.1 | >100 | 298.5 | 8.5 |

| Phenytoin | 8.9 | >100 | 68.5 | 7.7 |

Anticancer Applications

The search for novel anticancer agents has led to the investigation of N-arylacetamides, which can interact with targets crucial for cancer cell proliferation and survival.[10][11]

Mechanism of Action: Targeting Arylamine N-acetyltransferase 1 (NAT1)

Arylamine N-acetyltransferase 1 (NAT1) is an enzyme involved in the metabolism of various compounds.[12] Crucially, NAT1 is upregulated in several types of cancer, including breast and prostate cancer. Its overexpression is linked to increased cancer cell survival, proliferation, and resistance to chemotherapy.[12] This makes NAT1 an attractive and viable target for drug development. N-arylacetamide-based inhibitors can be designed to selectively block the active site of NAT1, thereby disrupting its pro-survival functions and potentially re-sensitizing cancer cells to other therapies.

Caption: N-arylacetamides can inhibit the pro-survival function of NAT1.

Experimental Protocol: In Vitro Anticancer Assay

The primary evaluation of anticancer activity is conducted using a panel of human tumor cell lines.[10]

Objective: To determine the cytotoxic/cytostatic effect of a test N-arylacetamide against various cancer cell lines.

Methodology:

-

Cell Culture: Human tumor cell lines (e.g., from the NCI-60 panel, including lines for leukemia, lung, colon, breast cancer, etc.) are cultured in appropriate media.[10][13]

-

Compound Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. They are then treated with the test compound over a range of concentrations for a specified duration (e.g., 48-72 hours).

-

Viability Assessment (MTS/MTT Assay):

-

A solution of MTS (or MTT) reagent is added to each well.

-

Viable cells with active metabolism convert the reagent into a colored formazan product.

-

The absorbance is measured using a microplate reader.

-

-

Data Analysis: The percentage of cell growth is calculated relative to untreated control cells. The data is used to determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) for each cell line.[10]

Other Therapeutic Applications

The versatility of the N-arylacetamide scaffold extends to other important therapeutic areas.

-

Urease Inhibition: N-arylacetamide derivatives have been synthesized and shown to be potent inhibitors of urease.[14][15] This is particularly relevant for combating infections by urease-dependent bacteria like Helicobacter pylori, a major cause of gastritis and stomach ulcers.[14]

-

Sigma (σ) Receptor Ligands: A series of N-(1-benzylpiperidin-4-yl)arylacetamides have demonstrated high affinity and selectivity for the σ₁ receptor.[16][17] As σ₁ receptors are implicated in a variety of CNS disorders, including schizophrenia, depression, and neurodegenerative diseases, these compounds represent valuable leads for novel psychotropic and neuroprotective agents.[16]

Conclusion

The N-arylacetamide scaffold continues to prove its value as a "privileged structure" in medicinal chemistry. Its synthetic accessibility and the rich structure-activity relationship data available make it an ideal starting point for developing novel therapeutics. From alleviating pain and inflammation through FAAH inhibition to controlling seizures via ion channel modulation and combating cancer by targeting novel enzymes like NAT1, the potential applications are both broad and profound. The experimental frameworks and mechanistic insights provided in this guide are intended to equip drug development professionals with the knowledge to harness the full potential of this remarkable chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 11. mdpi.com [mdpi.com]

- 12. Arylamine N-acetyltransferase 1: a novel drug target in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Nanomaterials of Group XIV Elements of Periodic Table in Breast Cancer Treatment [mdpi.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Hirshfeld surface analysis of 2-Chloro-N-(4-methoxyphenyl)acetamide

An In-Depth Technical Guide to Hirshfeld Surface Analysis of 2-Chloro-N-(4-methoxyphenyl)acetamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of Hirshfeld surface analysis as applied to the molecule this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage this powerful computational tool for a nuanced understanding of intermolecular interactions in the crystalline state. We will move beyond a simple procedural outline to explain the causality behind the analysis, ensuring a self-validating and authoritative understanding of the methodology and its interpretation.

The Conceptual Core of Hirshfeld Surface Analysis

Before delving into the specific analysis of this compound, it is crucial to understand the theoretical foundation of the Hirshfeld surface. The method, pioneered by Mark Spackman and Dylan Jayatilaka, offers a unique way to partition crystal space and visualize the intricate network of intermolecular interactions that govern molecular packing.[1]

The Hirshfeld surface is defined as the region in space where the contribution to the pro-crystal electron density from the molecule of interest (the pro-molecule) is equal to the contribution from all other molecules in the crystal.[2] This isosurface, typically set at a 0.5 electron density contour, provides a boundary that encapsulates the molecule, and its shape is intrinsically influenced by the surrounding molecular environment.[2] By mapping various properties onto this surface, we can quantitatively and qualitatively analyze the nature and strength of intermolecular contacts.

The primary software for this analysis is CrystalExplorer, a powerful and user-friendly program that integrates the necessary quantum mechanical calculations and visualization tools.[3][4][5] This guide will reference workflows achievable within this software environment.

The Subject Molecule: this compound

This compound (C₉H₁₀ClNO₂) is a member of the N-arylacetamide family, a class of compounds that are significant intermediates in the synthesis of medicinal, pharmaceutical, and agrochemical products.[6][7] Understanding the supramolecular architecture of this molecule is vital for predicting its physical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.

A 2022 study by Missioui et al. elucidated the crystal structure of this compound, revealing a three-dimensional network stabilized by a combination of N—H···O, C—H···O, and C—H···Cl hydrogen bonds, along with C—H···π interactions.[6][7] This published crystal structure, available as a Crystallographic Information File (CIF), serves as the essential input for our analysis.

Experimental Protocol: Generating and Analyzing Hirshfeld Surfaces

This section provides a detailed, step-by-step methodology for conducting a using the CrystalExplorer software.

Prerequisites:

-

Software: CrystalExplorer (version 17.5 or later is recommended).[4]

-

Input File: The Crystallographic Information File (CIF) for this compound. This can be obtained from the Cambridge Structural Database (CSD) or the supplementary materials of the relevant publication.[6]

Step-by-Step Workflow:

-

Launch CrystalExplorer and Load the CIF:

-

Open the CrystalExplorer application.

-

Navigate to File > Open and select the CIF file for this compound.

-

The software will display the unit cell and the molecule of interest.

-

-

Generate the Hirshfeld Surface:

-

Select a molecule within the unit cell.

-

Click the "Hirshfeld Surface" icon in the toolbar or navigate to Calculate > Hirshfeld Surface.

-

A default Hirshfeld surface will be generated around the selected molecule.

-

-

Map Properties onto the Surface:

-

In the "Surfaces" window, you can select different properties to map onto the generated surface. The most critical property for initial analysis is d_norm.

-

d_norm (Normalized Contact Distance): This property combines the distances from any point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. It provides an immediate visual representation of intermolecular contacts.

-

Other important properties to map include the Shape Index and Curvedness, which are useful for identifying specific types of interactions like π-π stacking.

-

-

Generate 2D Fingerprint Plots:

-

With the Hirshfeld surface generated, click the "2D Fingerprint Plot" icon or navigate to Calculate > 2D Fingerprint Plot.

-

This generates a plot of d_e versus d_i, which summarizes all intermolecular contacts on the surface.

-

To analyze specific interactions, use the "Decompose Fingerprint" option. This allows you to isolate and quantify the contribution of specific atom pairs (e.g., O···H, Cl···H, C···H) to the overall crystal packing.

-

-

Quantify Interactions:

-

The decomposed fingerprint plots provide the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. Record these values for a quantitative summary.

-

Below is a diagram illustrating the logical workflow of this process.

Caption: Workflow for Hirshfeld Surface Analysis using CrystalExplorer.

Results and Interpretation for this compound

By applying the protocol above, we can analyze the intermolecular interactions that define the crystal structure of the title compound. The results align with the findings of Missioui et al.[6]

The d_norm Surface: A Visual Map of Interactions

The Hirshfeld surface mapped with d_norm provides a powerful visualization of close contacts.

-

Red Regions: Indicate contacts shorter than the sum of van der Waals radii, representing the strongest intermolecular interactions. For this compound, distinct red spots correspond to the N—H···O and C—H···O hydrogen bonds that are fundamental to its crystal packing.[6][7]

-

White Regions: Represent contacts approximately equal to the van der Waals separation.

-

Blue Regions: Indicate contacts longer than the van der Waals separation, signifying weaker interactions.

The d_norm surface clearly highlights the hydrogen-bonding motifs, showing the amide N-H group donating to the carbonyl oxygen of a neighboring molecule, and weaker C-H donors interacting with both oxygen and chlorine acceptors.

2D Fingerprint Plots: Quantifying the Supramolecular Synthons

The 2D fingerprint plot is a scatter plot of d_e vs. d_i, where the color intensity reflects the frequency of occurrence of that particular contact type.[8] Decomposing this plot allows for a quantitative breakdown of the interactions.

The diagram below illustrates the relationship between the Hirshfeld surface properties and their interpretation.

Caption: Interpreting Hirshfeld properties to identify interactions.

The quantitative contributions of the most significant intermolecular contacts for this compound are summarized in the table below, based on the data reported by Missioui et al.[6]

| Intermolecular Contact | Contribution to Hirshfeld Surface Area (%) |

| C···H / H···C | 33.4% |

| H···H | 24.1% |

| O···H / H···O | 18.2% |

| Cl···H / H···Cl | 13.6% |

| C···C | 4.8% |

| N···H / H···N | 2.1% |

This quantitative data confirms that while hydrogen bonds (O···H and Cl···H) are structurally directive, the more numerous and weaker van der Waals contacts (C···H and H···H) collectively make up the largest portion of the molecular surface, highlighting their critical role in stabilizing the overall crystal packing.

Shape Index and Curvedness

-

Shape Index: This property is particularly sensitive to the shape of the surface. Complementary red (hollows) and blue (bumps) triangular patches are indicative of π-π stacking interactions.[2]

-

Curvedness: Large, flat green areas on the curvedness map also suggest planar stacking.[9]

For this compound, the analysis of these surfaces reveals no significant features corresponding to π-π stacking. This is consistent with the crystallographic data, which shows the shortest distance between parallel phenyl rings to be 5.1075 Å, a distance too great for effective π-π interactions.[6]

Conclusion: From Visualization to Insight

Hirshfeld surface analysis provides an indispensable bridge between raw crystallographic data and a chemically intuitive understanding of molecular packing. For this compound, this analysis visually and quantitatively confirms a supramolecular architecture dominated by a network of hydrogen bonds and complemented by extensive van der Waals forces. The absence of π-π stacking is also unequivocally demonstrated.

For professionals in drug development, this level of detailed interaction analysis is crucial. It informs predictions of solid-state properties, aids in polymorph screening, and provides a rational basis for crystal engineering efforts aimed at optimizing the physicochemical characteristics of active pharmaceutical ingredients. By integrating Hirshfeld surface analysis into the characterization workflow, researchers can gain deeper, more actionable insights into the behavior of crystalline materials.

References

- 1. CrystalExplorer - Wikipedia [en.wikipedia.org]

- 2. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crystalexplorer.net [crystalexplorer.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. crystalexplorer.net [crystalexplorer.net]

- 9. matec-conferences.org [matec-conferences.org]

A Comprehensive Technical Guide to the Synthesis of N-Arylacetamides

For Researchers, Scientists, and Drug Development Professionals

The N-arylacetamide structural motif is a cornerstone in modern medicinal chemistry and materials science.[1] Its prevalence in a wide array of biologically active compounds underscores the critical importance of efficient and versatile synthetic methodologies.[1] This in-depth guide provides a detailed exploration of the core synthetic strategies for constructing N-arylacetamides, offering field-proven insights and step-by-step protocols to empower researchers in their scientific endeavors.

The Workhorse of N-Arylacetamide Synthesis: Acylation of Anilines

The most direct and fundamentally important method for the synthesis of N-arylacetamides is the acylation of anilines. This approach involves the reaction of an aniline derivative with an acetylating agent, forming the characteristic amide bond.

Mechanism of Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent.[2][3] This initial nucleophilic attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group and forming the stable N-arylacetamide product. A final deprotonation step, often facilitated by a base or another aniline molecule, regenerates the neutral amide.[4][5]

Caption: Generalized mechanism of aniline acylation.

Common Acetylating Agents

Several acetylating agents can be employed, with the choice often dictated by the reactivity of the aniline, desired reaction conditions, and cost.

-

Acetic Anhydride: This is a widely used, reactive, and cost-effective acetylating agent.[6] Reactions are often carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.[7]

-

Acetyl Chloride: More reactive than acetic anhydride, acetyl chloride is suitable for less reactive anilines. These reactions typically require a non-nucleophilic base, like triethylamine or pyridine, to scavenge the HCl produced.[1]

-

Ketene: While highly reactive, the gaseous and toxic nature of ketene limits its use to specialized industrial applications.[8]

-

Acetonitrile: In some modern methods, acetonitrile can serve as both the solvent and the acetyl group source, particularly in base-mediated reactions.[9]

Experimental Protocol: Synthesis of Acetanilide from Aniline

This protocol details a standard laboratory procedure for the synthesis of acetanilide, a representative N-arylacetamide.[6][7]

Materials:

-

Aniline

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid

-

Sodium Acetate

-

Water

-

Ethanol (95%)

-

Ice Bath

-

Beakers, Erlenmeyer flasks, Buchner funnel, and filtration apparatus

Procedure:

-

In a suitable flask, dissolve aniline in water and add concentrated hydrochloric acid to form aniline hydrochloride. Note that aniline is not fully soluble in water alone.[7]

-

In a separate beaker, prepare a solution of sodium acetate in water.[7]

-

To the aniline hydrochloride solution, add acetic anhydride and swirl to mix.

-

Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.[7]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude acetanilide by vacuum filtration and wash the solid with cold water.

-

Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain purified, crystalline acetanilide.[7]

Transition Metal-Catalyzed Cross-Coupling Reactions

For more complex substrates or when the direct acylation of anilines is not feasible, transition metal-catalyzed cross-coupling reactions provide powerful alternatives for the formation of the C-N bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines and their derivatives, including N-arylacetamides.[10] This reaction allows for the coupling of an amide with an aryl halide or triflate.[11]

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and reductive elimination to furnish the N-arylacetamide and regenerate the Pd(0) catalyst.[10][12]

Caption: Catalytic cycle of Buchwald-Hartwig amidation.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, are commonly employed to facilitate the catalytic cycle.[13][14]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[15] While traditional Ullmann reactions often required harsh conditions, modern protocols utilize ligands to facilitate the coupling under milder temperatures.[16][17] This method is particularly useful for large-scale syntheses where the cost of palladium may be a concern.

The mechanism is thought to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product.[15][16]

Emerging and Green Synthetic Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for N-arylacetamide synthesis.[18][19][20]

Transition-Metal-Free Approaches

To circumvent the use of expensive and potentially toxic transition metals, several transition-metal-free methods have been developed. These can include base-promoted arylations and visible-light-mediated reactions.[21][22][23] For instance, a transition-metal-free strategy has been developed for the synthesis of N-aryl amides from aryltriazenes and acetonitrile.[24]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[25][26][27] The rapid and uniform heating provided by microwaves can significantly reduce reaction times for the synthesis of N-arylacetamides, often from hours to minutes.[28][29]

Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability.[30][31][32] The synthesis of N-arylacetamides in flow reactors can lead to higher productivity and more consistent product quality.

Comparative Overview of Synthetic Methods

| Method | Catalyst | Key Features | Advantages | Disadvantages |

| Aniline Acylation | None/Acid/Base | Direct, fundamental method. | High atom economy, often simple workup. | Limited by aniline reactivity; may require harsh conditions. |

| Buchwald-Hartwig | Palladium | Versatile for various amides and aryl halides. | Broad substrate scope, mild conditions. | Cost of palladium and ligands. |

| Ullmann Condensation | Copper | A classic, cost-effective alternative to palladium. | Lower catalyst cost. | Often requires higher temperatures and stronger bases. |

| Transition-Metal-Free | None/Base/Light | Avoids metal catalysts. | "Greener" approach, avoids metal contamination. | Substrate scope may be limited. |

| Microwave-Assisted | Various | Utilizes microwave irradiation for rapid heating. | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. |

| Flow Chemistry | Various | Continuous processing in a reactor. | Enhanced safety, scalability, and control. | Higher initial equipment cost. |

Conclusion

The synthesis of N-arylacetamides is a well-established field with a diverse array of methodologies available to the modern chemist. The classical acylation of anilines remains a robust and widely used technique. For more challenging substrates, the Buchwald-Hartwig amination and Ullmann condensation offer powerful, metal-catalyzed solutions. Furthermore, the development of greener and more efficient methods, such as transition-metal-free reactions, microwave-assisted synthesis, and flow chemistry, is paving the way for more sustainable and scalable production of these vital chemical entities. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and available resources, with each method offering a unique set of advantages and limitations.

References

- 1. benchchem.com [benchchem.com]

- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 3. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. jddhs.com [jddhs.com]

- 20. wjarr.com [wjarr.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. ajrconline.org [ajrconline.org]

- 26. mdpi.com [mdpi.com]

- 27. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Microwave assisted synthesis of N-arylphthalamic acids with hyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. dspace.mit.edu [dspace.mit.edu]

- 31. almacgroup.com [almacgroup.com]

- 32. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

Introduction: The Strategic Importance of N-Arylacetamides

N-arylacetamides are a critical class of organic intermediates, forming the structural backbone of numerous compounds in medicinal, pharmaceutical, and agrochemical research.[1] Their value lies not only in the robust amide linkage but also in the potential for further functionalization. The title compound, 2-Chloro-N-(4-methoxyphenyl)acetamide, is a prime example. It serves as a versatile precursor, incorporating a reactive C-Cl bond that is amenable to a wide range of nucleophilic substitution reactions, thereby enabling the construction of more complex molecular architectures.[2]

This document provides a comprehensive, validated protocol for the synthesis of this compound via the N-acylation of 4-methoxyaniline with chloroacetyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental guide rooted in safety and reproducibility, and outline the analytical methods required for structural confirmation and purity assessment.

Reaction Principle and Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and generating a protonated amide. A weak base, in this case, provided by the subsequent addition of sodium acetate, neutralizes the hydrochloric acid (HCl) byproduct and deprotonates the amide nitrogen to yield the final, stable product.

Overall Reaction:

The choice of acetic acid as a solvent is strategic; it readily dissolves the starting aniline and, upon neutralization, facilitates the precipitation of the less polar amide product.

Hazard and Safety Assessment: A Non-Negotiable Priority

Chemical synthesis demands a proactive approach to safety. The reactants used in this protocol are hazardous and must be handled with appropriate precautions.[3][4][5][6] The entire procedure must be conducted within a certified chemical fume hood.

| Substance | CAS No. | Key Hazards |

| 4-Methoxyaniline | 104-94-9 | Danger: Fatal if swallowed, in contact with skin, or if inhaled.[7][8][9] May cause damage to organs through prolonged or repeated exposure.[8][9] Very toxic to aquatic life.[3][8] Air and light sensitive.[3][9] |

| Chloroacetyl Chloride | 79-04-9 | Danger: Reacts violently with water.[5][10] Causes severe skin burns and eye damage.[4][6][10] Toxic if swallowed, in contact with skin, or if inhaled.[5][6][11] |

| Glacial Acetic Acid | 64-19-7 | Danger: Flammable liquid and vapor. Causes severe skin burns and eye damage. |

Mandatory Personal Protective Equipment (PPE):

-

Nitrile or neoprene gloves (check breakthrough times).[7]

-

Chemical safety goggles and a full-face shield.[5]

-

Flame-resistant lab coat.

-